molecular formula C7H11IN2O B1587241 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole CAS No. 575452-22-1

1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole

Cat. No. B1587241
M. Wt: 266.08 g/mol
InChI Key: XPDWYXNGYUFNEG-UHFFFAOYSA-N
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Patent
US08063229B2

Procedure details

4-Iodo-1H-pyrazole (3.0 g) was suspended in benzene (150 mL) and the suspension was heated while stirring. Ethyl vinyl ether (4.4 mL) was added thereto, concentrated HCl was added dropwise thereto, and the resulting mixture was stirred at 60° C. for 3 hours. After completion of the reaction, the resulting mixture was concentrated by evaporation under a reduced pressure, and the residue was neutralized using aqueous saturated sodium hydrogen carbonate (10 mL). The resulting mixture was extracted with ethyl acetate (50 mL) and the extract was washed successively with distilled water (100 mL). The organic layer was dried over anhydrous magnesium sulfate and concentrated by evaporation under a reduced pressure. The resulting residue was purified by silica gel chromatography to obtain the title compound as a transparent yellow liquid (3.0 g, yield 73%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH:7]([O:9][CH2:10][CH3:11])=[CH2:8].Cl>C1C=CC=CC=1>[CH2:7]([O:9][CH:10]([N:4]1[CH:3]=[C:2]([I:1])[CH:6]=[N:5]1)[CH3:11])[CH3:8]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC=1C=NNC1
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(=C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated by evaporation under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
the extract was washed successively with distilled water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C)N1N=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.